97631-49-7 (Fumarate)
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Overview
Description
CERM 11956 is a small molecule drug developed by Akzo Nobel NV. It is a voltage-dependent calcium channel blocker, specifically targeting voltage-dependent calcium channels. This compound was initially researched for its potential use in treating ischemic heart disease, but its development was terminated at the clinical phase 1 stage .
Preparation Methods
The synthetic routes and reaction conditions for CERM 11956 are not widely documented in public literature. as a small molecule drug, its synthesis likely involves multiple steps of organic synthesis, including the formation of its core structure and subsequent functionalization. Industrial production methods would typically involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .
Chemical Reactions Analysis
CERM 11956 primarily undergoes reactions typical of calcium channel blockers. These include:
Oxidation and Reduction: The compound may undergo oxidation and reduction reactions, which can alter its pharmacological activity.
Substitution Reactions: Functional groups on the molecule can be substituted with other groups to modify its activity or pharmacokinetic properties.
Hydrolysis: The compound can undergo hydrolysis under certain conditions, leading to the breakdown of the molecule into smaller fragments
Common reagents and conditions used in these reactions include various oxidizing and reducing agents, acids, bases, and solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CERM 11956 has been primarily studied for its cardioprotective effects. It has shown promise in reducing ischemic damage in the heart by blocking calcium channels, which helps to maintain cardiac function and energy levels during ischemic events. This makes it a potential candidate for treating conditions such as myocardial ischemia .
Its ability to modulate calcium channels could make it useful in studying various physiological processes that depend on calcium signaling .
Mechanism of Action
CERM 11956 exerts its effects by blocking voltage-dependent calcium channels. These channels are crucial for the influx of calcium ions into cells, which is essential for various cellular processes, including muscle contraction, neurotransmitter release, and gene expression. By blocking these channels, CERM 11956 reduces calcium influx, which can help to protect cells from damage during ischemic events. The molecular targets of CERM 11956 are the voltage-dependent calcium channel complexes, and its action involves inhibiting the flow of calcium ions through these channels .
Comparison with Similar Compounds
CERM 11956 is similar to other calcium channel blockers such as nifedipine, verapamil, and diltiazem. it has shown unique properties in terms of its cardioprotective effects and its ability to maintain energy levels in ischemic hearts. Unlike some other calcium channel blockers, CERM 11956 has minimal negative inotropic effects, meaning it does not significantly reduce the strength of heart contractions .
Similar compounds include:
Nifedipine: A well-known calcium channel blocker used to treat hypertension and angina.
Verapamil: Another calcium channel blocker used for treating hypertension, angina, and certain types of arrhythmias.
Diltiazem: Used for treating hypertension and angina, with effects on both the heart and blood vessels.
Bepridil: A calcium channel blocker with anti-anginal and anti-arrhythmic properties
CERM 11956’s unique profile makes it a valuable compound for further research, particularly in understanding its cardioprotective mechanisms and potential therapeutic applications.
Properties
CAS No. |
97631-49-7 |
---|---|
Molecular Formula |
C29H38N2O7 |
Molecular Weight |
526.6 g/mol |
IUPAC Name |
N-benzyl-N-(3-butan-2-yloxy-2-pyrrolidin-1-ylpropyl)-1,3-benzodioxol-5-amine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C25H34N2O3.C4H4O4/c1-3-20(2)28-18-23(26-13-7-8-14-26)17-27(16-21-9-5-4-6-10-21)22-11-12-24-25(15-22)30-19-29-24;5-3(6)1-2-4(7)8/h4-6,9-12,15,20,23H,3,7-8,13-14,16-19H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
RDZJRZMQCVQTSK-WLHGVMLRSA-N |
SMILES |
CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC3=C(C=C2)OCO3)N4CCCC4.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CCC(C)OCC(CN(CC1=CC=CC=C1)C2=CC3=C(C=C2)OCO3)N4CCCC4.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCC(C)OCC(CN(CC1=CC=CC=C1)C2=CC3=C(C=C2)OCO3)N4CCCC4.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CERM-11956; CERM 11956; CERM11956 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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